(3R,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate
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Overview
Description
(3R,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate is a chiral compound with significant importance in organic chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with tert-butyl, ethyl, and amino groups. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the specific spatial arrangement of its substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The tert-butyl, ethyl, and amino groups are introduced through various substitution reactions. For example, tert-butyl groups can be introduced using tert-butyl chloride in the presence of a base.
Chiral Resolution: The (3R,4R) configuration is achieved through chiral resolution techniques, which may involve the use of chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to introduce the tert-butoxycarbonyl group into organic compounds . This method is more efficient and sustainable compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and bases are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro compounds, while reduction may yield primary or secondary amines.
Scientific Research Applications
(3R,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of (3R,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar ester functionality.
Fluorine Compounds: Compounds containing fluorine atoms, which exhibit unique reactivity and properties.
Uniqueness
(3R,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate is unique due to its specific chiral configuration and the presence of multiple functional groups. This combination of features makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H22N2O4 |
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Molecular Weight |
258.31 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m1/s1 |
InChI Key |
AIZZFYPYPULRFL-BDAKNGLRSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CN(CC1N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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